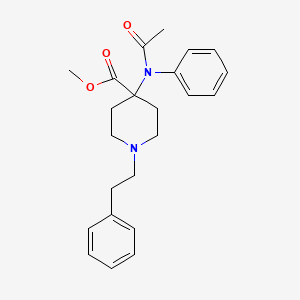
N-Despropionyl N-Acetyl Carfentanil Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is a synthetic opioid compound. It is structurally related to carfentanil, which is known for its extremely high potency as an opioid analgesic. Carfentanil is primarily used as a tranquilizer for large animals due to its potency, which is approximately 10,000 times that of morphine . This compound is an intermediate in the synthesis of carfentanil and other related compounds .
Méthodes De Préparation
The synthesis of N-Despropionyl N-Acetyl Carfentanil Methyl Ester involves several steps. One common method starts with the reductive amination of N-phenethyl-4-piperidinone (NPP) to form 4-ANPP. This intermediate is then reacted with acetyl chloride to produce N-Acetyl 4-ANPP. The final step involves esterification with methanol to yield this compound .
Analyse Des Réactions Chimiques
N-Despropionyl N-Acetyl Carfentanil Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions include hydroxylated derivatives, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is primarily used in scientific research as an intermediate in the synthesis of carfentanil and other potent opioids. Its applications include:
Mécanisme D'action
N-Despropionyl N-Acetyl Carfentanil Methyl Ester exerts its effects primarily through its interaction with the mu-opioid receptor. As an agonist, it binds strongly to these receptors, leading to analgesic and sedative effects. The compound also interacts with kappa and delta opioid receptors, although to a lesser extent . The binding of the compound to these receptors inhibits the release of neurotransmitters, resulting in pain relief and sedation .
Comparaison Avec Des Composés Similaires
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is similar to other fentanyl analogs, such as:
Carfentanil: Known for its extreme potency and use as a tranquilizer for large animals.
Sufentanil: Another potent opioid used in human medicine, but less potent than carfentanil.
Remifentanil: A short-acting opioid used in anesthesia.
What sets this compound apart is its specific use as an intermediate in the synthesis of these potent opioids, making it a crucial compound in the production of carfentanil and related substances .
Propriétés
Numéro CAS |
131821-81-3 |
|---|---|
Formule moléculaire |
C23H28N2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
methyl 4-(N-acetylanilino)-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-19(26)25(21-11-7-4-8-12-21)23(22(27)28-2)14-17-24(18-15-23)16-13-20-9-5-3-6-10-20/h3-12H,13-18H2,1-2H3 |
Clé InChI |
KDWNFIZTOZPRAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


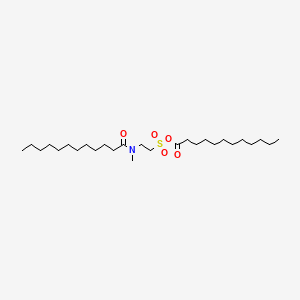
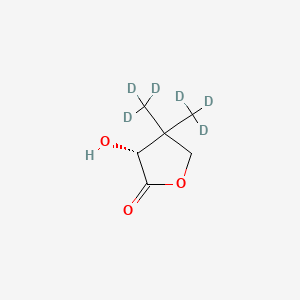
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
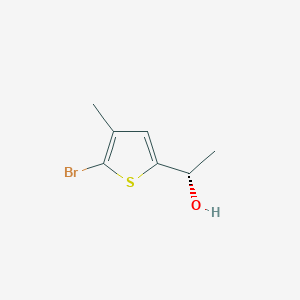
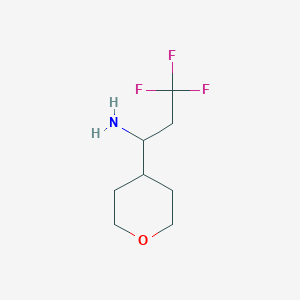
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)

![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
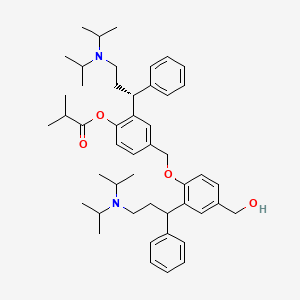
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
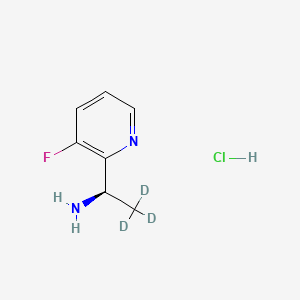
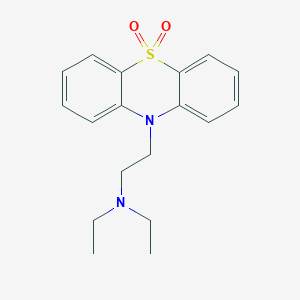
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)

